2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one
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Overview
Description
2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing butyl and methylamino groups with a thiadiazole-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-amino-3-benzofuranyl-4-methoxy phenyl methanone: Known for its antibacterial properties.
2-Butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-ylmethylbiphenyl-2-yl-2H-tetrazol-2-ylmethyl-4-chloro-1H-imidazol-1-ylmethylbiphenyl-2-yltetrazol: Used in medicinal chemistry.
Uniqueness
2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3OS |
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Molecular Weight |
187.27 g/mol |
IUPAC Name |
2-butyl-5-(methylamino)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C7H13N3OS/c1-3-4-5-10-7(11)9-6(8-2)12-10/h3-5H2,1-2H3,(H,8,9,11) |
InChI Key |
RZATYOZREJPHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)N=C(S1)NC |
Origin of Product |
United States |
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